

ensuring reproducibility in MCOPPB trihydrochloride experiments

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Compound of Interest

Compound Name: MCOPPB trihydrochloride

Cat. No.: B1675958

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Technical Support Center: MCOPPB Trihydrochloride Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving **MCOPPB trihydrochloride**. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **MCOPPB trihydrochloride** and what is its primary mechanism of action?

A1: **MCOPPB trihydrochloride** is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has a high affinity for the human NOP receptor with a pKi of 10.07.[1][3] Its mechanism of action involves the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] It also modulates ion channels, including inhibiting calcium channels and activating potassium channels.[5] This signaling cascade ultimately leads to a reduction in neuronal excitability.

Q2: What are the recommended storage conditions for **MCOPPB trihydrochloride**?

A2: For long-term stability, **MCOPPB trihydrochloride** powder should be stored at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[5]

Q3: In which solvents is **MCOPPB trihydrochloride** soluble?

A3: **MCOPPB trihydrochloride** is soluble in several common laboratory solvents. It is soluble in DMSO at concentrations up to 100 mg/mL (193.05 mM) and in water up to 16.02 mg/mL (30.93 mM).[3][5] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, in which it is soluble at ≥ 2.5 mg/mL (4.83 mM).[3]

Q4: What are the known in vivo effects of **MCOPPB trihydrochloride**?

A4: In animal models, **MCOPPB trihydrochloride** has demonstrated significant anxiolytic (anti-anxiety) effects without adversely affecting memory or motor function at therapeutic doses.[2] It has also been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[6] Studies in mice have shown that it can reduce the burden of senescent cells in peripheral tissues.[6]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Precipitation of MCOPPB in aqueous solution	MCOPPB trihydrochloride may precipitate when directly added to an aqueous medium from a high-concentration organic stock.	It is recommended to first perform a serial dilution of the DMSO stock solution with DMSO to a lower concentration before adding it to the aqueous buffer or cell culture medium. [5] Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation. [5] If precipitation still occurs, sonication can be used to aid dissolution. [3] [5]
Inconsistent or weak biological activity in vitro	1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cell line variability or passage number affecting receptor expression.	1. Ensure the compound is stored correctly at -20°C (powder) or -80°C (in solvent). [3] [5] Prepare fresh working solutions from a new stock if degradation is suspected. 2. Verify the concentration of your stock solution. For sensitive experiments, consider a fresh preparation of the stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for NOP receptor expression levels via qPCR or Western blot.
Variability in in vivo experimental results	1. Pharmacokinetic issues leading to inconsistent bioavailability. 2. Stress-induced physiological changes in animal models. 3. Batch-to-	1. For oral administration, be aware of potential first-pass metabolism. Intraperitoneal (i.p.) injection is a common administration route to ensure

	batch variability of the compound.	more consistent systemic exposure.[6] Ensure the vehicle used is appropriate and consistent across all experiments.[3] 2. Acclimatize animals to the experimental conditions to minimize stress. Handle animals consistently across all groups. 3. If possible, use the same batch of MCOPPB trihydrochloride for a complete set of experiments. If a new batch is used, consider running a pilot study to confirm consistent activity.
Unexpected off-target effects	Although MCOPPB is highly selective for the NOP receptor, at very high concentrations it may interact with other opioid receptors.	Use the lowest effective concentration of MCOPPB as determined by dose-response studies. Include appropriate controls, such as a NOP receptor antagonist, to confirm that the observed effects are mediated by the NOP receptor.

Quantitative Data Summary

Table 1: Solubility of **MCOPPB Trihydrochloride**

Solvent	Maximum Solubility	Molar Concentration	Notes
DMSO	100 mg/mL	193.05 mM	Sonication and use of newly opened DMSO is recommended.[3]
Water	16.02 mg/mL	30.93 mM	Sonication is recommended.[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL	≥ 4.83 mM	Recommended for in vivo administration.[3]

Table 2: In Vivo Dosage and Administration in Mice

Administration Route	Dosage Range	Observed Effect	Reference
Intraperitoneal (i.p.)	5 mg/kg	Senolytic effect	[6]
Oral (p.o.)	10 mg/kg	Anxiolytic-like effects	

Experimental Protocols

Protocol 1: Preparation of MCOPPB Trihydrochloride for In Vitro Cellular Assays

- Preparation of Stock Solution (10 mM):
 - Weigh out the required amount of **MCOPPB trihydrochloride** powder (Molecular Weight: 518.01 g/mol).
 - Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 5.18 mg of MCOPPB in 1 mL of DMSO.
 - Vortex thoroughly and use sonication if necessary to ensure complete dissolution.

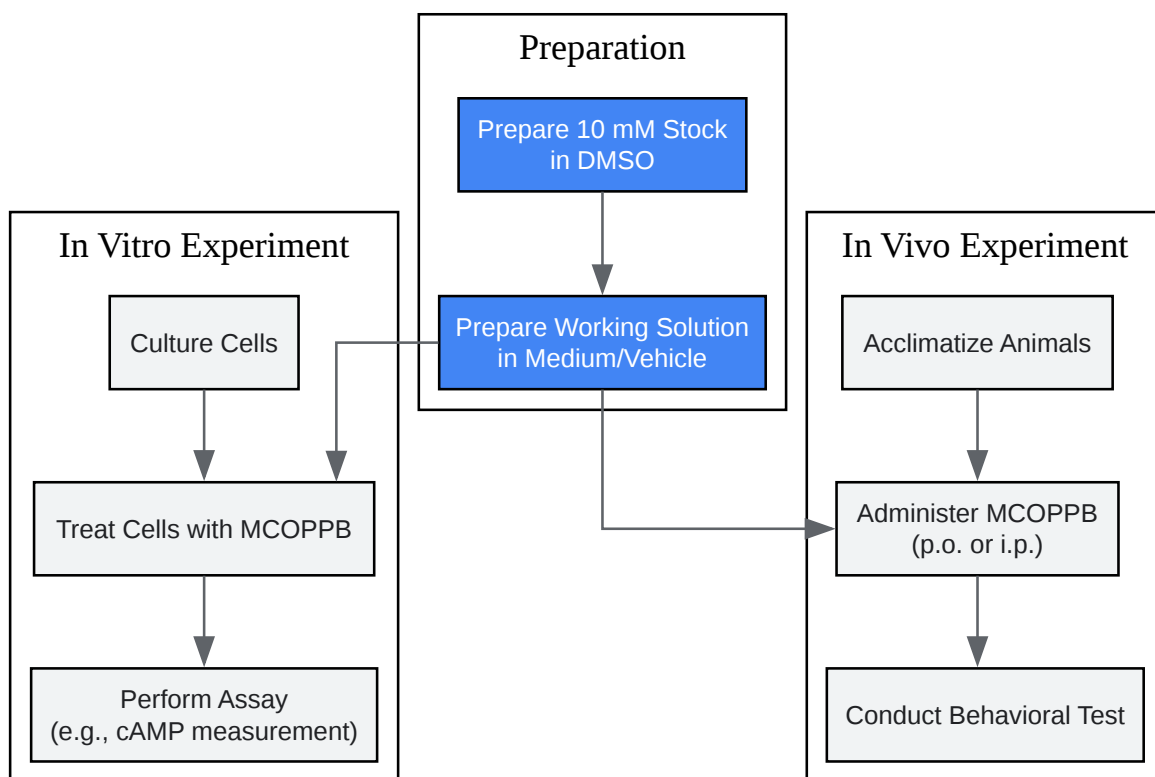
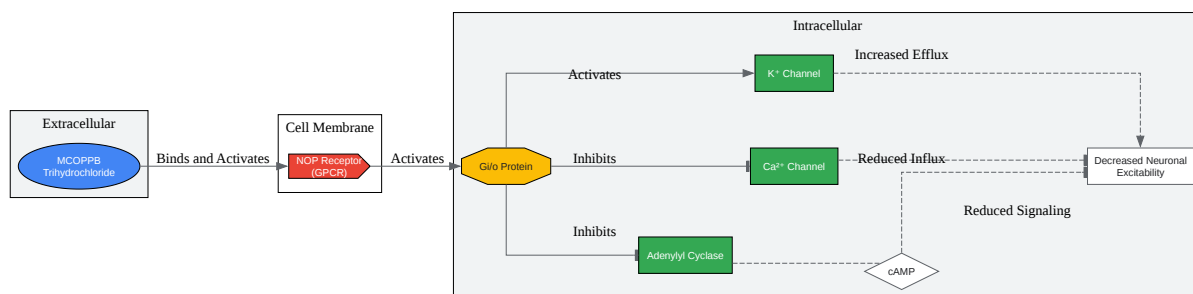
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
- Preparation of Working Solution:
 - Thaw an aliquot of the 10 mM stock solution at room temperature.
 - Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is advisable to first dilute the stock in a small volume of medium before adding it to the final culture volume to prevent precipitation.^[5] For example, to achieve a final concentration of 10 µM in 1 mL of culture, add 1 µL of the 10 mM stock solution.

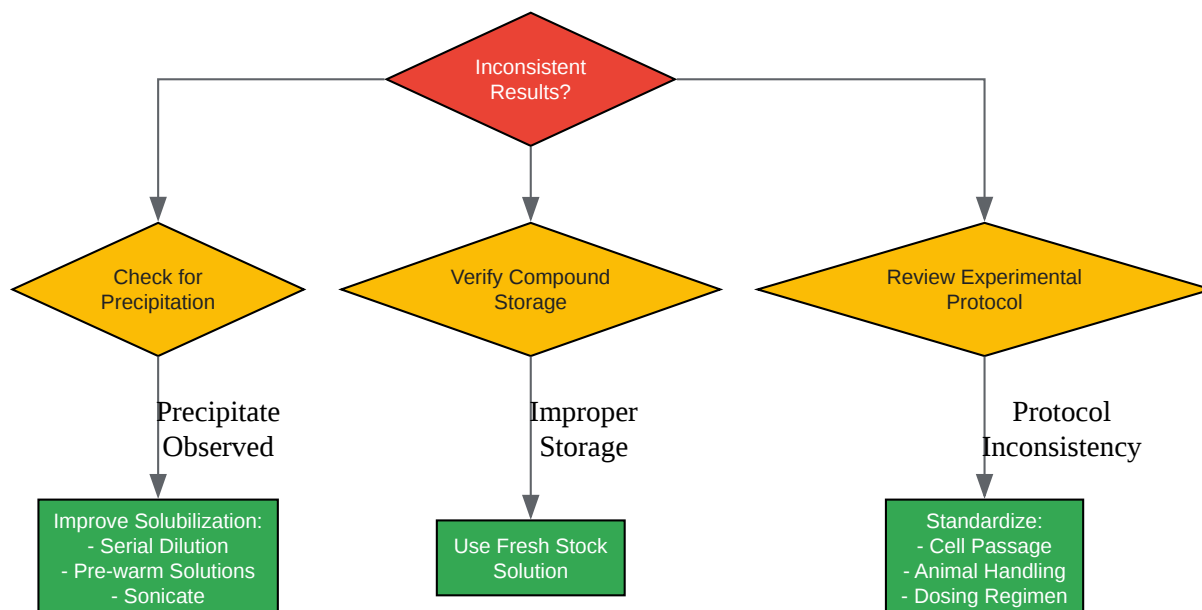
Protocol 2: In Vivo Administration for Anxiolytic Studies in Mice

- Preparation of Dosing Solution (for a 10 mg/kg dose):
 - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Dissolve **MCOPPB trihydrochloride** in the vehicle to the desired final concentration. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration of the dosing solution would be 1 mg/mL.
 - Warm the solution to 37°C and vortex to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.^[3]
- Administration:
 - Acclimatize mice to the handling and experimental procedures for several days before the experiment.
 - Administer the MCOPPB solution or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

- Conduct behavioral testing at the appropriate time point after administration, as determined by pilot studies or literature review.

Visualizations





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